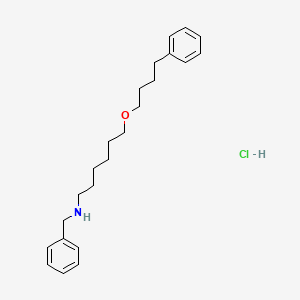

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride is an organic compound with the molecular formula C23H34ClNO. It is a hydrochloride salt form of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine, which is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride typically involves a multi-step organic synthesis process. One common method starts with the synthesis of 6-benzylaminohexane, followed by a substitution reaction to introduce the phenyl and butoxy groups . The reaction conditions often involve the use of organic solvents such as ethanol and dimethyl sulfoxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific receptors or enzymes.

Biomedicine: The compound is studied for its potential therapeutic effects and its role in various biological pathways.

Pharmaceutical Intermediate: It serves as a key intermediate in the production of drugs like Salmeterol, which is used in the treatment of respiratory conditions.

Chemical Reagent: The compound is used in various chemical reactions and experiments to study its reactivity and properties.

Mecanismo De Acción

The mechanism of action of N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine: The base form of the compound without the hydrochloride salt.

6-Benzylamino-1-(4’-phenylbutoxy)hexane: A similar compound with slight variations in the structure.

Uniqueness

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its base form .

Actividad Biológica

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-amine hydrochloride, also known as N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C23H33NO·HCl

- CAS Number : 163923-18-0

- Molecular Weight : 373.97 g/mol

Research indicates that this compound) may exert its biological effects through several mechanisms:

- Beta-Adrenergic Receptor Modulation : Similar compounds have been shown to selectively stimulate β2-adrenoreceptors, leading to bronchodilation and potential therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Phospholipase Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2), which is implicated in various inflammatory processes. Inhibition of PLA2 can reduce the release of arachidonic acid and subsequent inflammatory mediators .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular systems .

1. Anti-inflammatory Effects

N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-amino hydrochloride has shown promise in reducing inflammation, particularly through the inhibition of PLA2 pathways. This effect can be beneficial in treating inflammatory diseases such as arthritis or asthma.

2. Antioxidant Properties

The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.

3. Cardiovascular Effects

Due to its action on β-adrenoreceptors, the compound may have implications for cardiovascular health, potentially aiding in conditions characterized by bronchoconstriction or vascular inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-amino hydrochloride):

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial for any therapeutic application. The compound is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges and identify any potential adverse effects.

Propiedades

IUPAC Name |

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO.ClH/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVMHLBJOQNSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.